molecular formula C15H23N B2409947 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine CAS No. 757173-05-0

4-{[4-(Propan-2-yl)phenyl]methyl}piperidine

Cat. No.: B2409947
CAS No.: 757173-05-0
M. Wt: 217.356
InChI Key: DYNAEHFTVFNQEX-UHFFFAOYSA-N
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Description

4-{[4-(Propan-2-yl)phenyl]methyl}piperidine is a chemical compound with the molecular formula C15H23N and molecular weight of 217.35 g/mol . This synthetic intermediate features a piperidine ring substituted at the 4-position with a benzyl group containing an isopropyl (propan-2-yl) substituent at the para position of the phenyl ring, creating a distinctive molecular architecture valuable for pharmaceutical research and development. The compound's structural characteristics make it particularly valuable as a chemical intermediate in medicinal chemistry, especially for the development of novel pharmacologically active compounds . Piperidine derivatives similar to this compound have demonstrated significant research potential in central nervous system (CNS) targeting applications, with some structural analogs showing analgesic properties and the ability to potentiate the effects of known analgesics in preclinical research models . The presence of the lipophilic isopropylphenyl group enhances blood-brain barrier permeability, while the piperidine nitrogen provides a site for molecular interactions with biological targets, including potential activity at sigma receptors and other neurological targets . Researchers utilize this compound as a key scaffold in drug discovery programs, particularly in the development of receptor-targeted therapeutics for neurological and metabolic disorders . The structural framework is also relevant to ongoing research on G protein-coupled receptor (GPCR) agonists, including studies focused on metabolic diseases such as diabetes, where related piperidine-containing compounds have shown promise as GPR119 agonists with potential glucose-lowering effects . This product is provided exclusively for research purposes in laboratory settings. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS. Handle with appropriate precautions following established laboratory safety protocols.

Properties

IUPAC Name

4-[(4-propan-2-ylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNAEHFTVFNQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757173-05-0
Record name 4-{[4-(propan-2-yl)phenyl]methyl}piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 4-(propan-2-yl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Another approach involves the reductive amination of 4-(propan-2-yl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-{[4-(Propan-2-yl)phenyl]methyl}piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. Piperidine derivatives are known for their activity as central nervous system agents, analgesics, and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of piperidine derivatives and their biological targets.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including receptors, enzymes, and ion channels. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of central nervous system receptors. The presence of the 4-(propan-2-yl)phenylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can be compared with other piperidine derivatives, such as:

    4-{[4-(Methyl)phenyl]methyl}piperidine: This compound has a similar structure but with a methyl group instead of a propan-2-yl group. The difference in substituents can affect the compound’s pharmacokinetic and pharmacodynamic properties.

    4-{[4-(Ethyl)phenyl]methyl}piperidine: The presence of an ethyl group instead of a propan-2-yl group can influence the compound’s solubility and metabolic stability.

    4-{[4-(tert-Butyl)phenyl]methyl}piperidine: The bulkier tert-butyl group can impact the compound’s binding affinity to its molecular targets and its overall biological activity.

The uniqueness of this compound lies in its specific substituent, which can confer distinct physicochemical and biological properties compared to other similar compounds.

Biological Activity

4-{[4-(Propan-2-yl)phenyl]methyl}piperidine is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of a broader category of piperidine derivatives, which are known for their interactions with various biological targets, including receptors in the central nervous system (CNS).

Chemical Structure

The molecular structure of this compound can be depicted as follows:

  • Chemical Formula: C15_{15}H21_{21}N
  • Molecular Weight: 231.34 g/mol

This structure allows the compound to exhibit significant lipophilicity, enhancing its ability to penetrate biological membranes.

The mechanism of action for this compound involves its interaction with various molecular targets within the body:

  • Receptor Binding: The piperidine ring mimics natural neurotransmitters, allowing it to bind effectively to CNS receptors.
  • Modulation of Ion Channels and Enzymes: The compound may influence ion channels and enzymes, impacting neurotransmission and other physiological processes.

Medicinal Chemistry Applications

Research indicates that this compound has potential applications as a pharmacologically active agent. Its derivatives have been studied for:

  • Analgesic Properties: Potential use in pain management by modulating pain pathways.
  • Anti-inflammatory Effects: Investigated for its ability to reduce inflammation in various models.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of piperidine derivatives have highlighted the importance of specific substitutions on biological activity. For instance, variations in the phenyl group or modifications to the piperidine nitrogen can significantly alter receptor affinity and efficacy.

Case Studies

  • CNS Activity:
    A study explored the effects of various piperidine derivatives on nociceptive and neuropathic pain models. The results indicated that certain modifications increased binding affinity to histamine H3 and sigma-1 receptors, suggesting enhanced analgesic potential .
  • Antiparasitic Activity:
    Although not directly tested on Trypanosoma brucei, related compounds have shown promising antiparasitic activity, indicating that structural similarities may confer similar effects .
  • Pharmacokinetics:
    Investigations into the pharmacokinetics of related piperidine compounds reveal favorable absorption characteristics, including permeability across the blood-brain barrier, essential for CNS-targeted therapies .

Data Tables

Biological ActivityCompoundIC50_{50} (nM)Target
AnalgesicKSK6831hH3R
AntiparasiticGNF-00>30-fold selectivity over mammalian cellsT. brucei
Anti-inflammatoryVariousVariesCOX enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via alkylation or reductive amination. For alkylation, coupling 4-(propan-2-yl)benzyl chloride with piperidine in dichloromethane (DCM) using triethylamine as a base is common. Optimization includes:

  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation) .
  • Solvent choice : Polar aprotic solvents like DCM improve solubility of intermediates .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
    • Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (70–85% typical yield) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Safety Measures :

  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • PPE : Nitrile gloves and lab coats to prevent skin contact; safety goggles for eye protection .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Compare 1^1H and 13^13C spectra with reference data (e.g., PubChem) to verify substituent positions .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) matching the molecular formula (C15_{15}H23_{23}N) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The propan-2-yl group enhances membrane permeability compared to smaller substituents (e.g., methyl), as shown in analogous piperidine-thiazole derivatives .
  • Electron-Withdrawing Groups : Substituting with halogens (e.g., Cl) may increase receptor binding affinity in enzyme inhibition studies .
    • Experimental Design : Synthesize derivatives with varied substituents and screen against target enzymes (e.g., acetylcholinesterase) using fluorometric assays .

Q. What computational methods are effective for predicting binding modes of this compound with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to predict binding poses .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
    • Validation : Cross-reference with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can contradictory data in solubility or stability studies be resolved?

  • Case Example : Discrepancies in aqueous solubility may arise from polymorphic forms.

  • Resolution Steps :

Characterize crystalline forms via X-ray diffraction .

Use differential scanning calorimetry (DSC) to identify thermodynamically stable polymorphs .

Optimize formulation with co-solvents (e.g., DMSO/PEG 400) for in vivo studies .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Approaches :

  • Isotope Labeling : Synthesize deuterated analogs to slow CYP450-mediated degradation (e.g., deuterium at benzylic positions) .
  • Prodrug Design : Introduce ester moieties to enhance oral bioavailability, as seen in piperidine-based antipsychotics .
    • In Vitro Testing : Use liver microsomes to measure half-life improvements (>2-fold increase targeted) .

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